Cas no 925142-81-0 (1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone)
1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(1-(3-Chlorophenyl)-1H-pyrazol-4-yl)ethanone
- 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone
- 1-[1-(3-chlorophenyl)pyrazol-4-yl]ethanone
- 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone(SALTDATA: FREE)
- FT-0702800
- 1-(1-(3-Chlorophenyl)-1H-pyrazol-4-yl)ethan-1-one
- CS-0316860
- SCHEMBL14692465
- DTXSID40586338
- CHEMBRDG-BB 4010479
- MFCD08691478
- AKOS003237464
- ZSSJNSCNNBHHQV-UHFFFAOYSA-N
- 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone, AldrichCPR
- 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one
- LS-01297
- 925142-81-0
- DA-18701
- STK487788
- ALBB-003690
- 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone
-
- MDL: MFCD08691478
- Inchi: 1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-3-10(12)5-11/h2-7H,1H3
- InChI Key: ZSSJNSCNNBHHQV-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C=C(C(C)=O)C=N1
Computed Properties
- Exact Mass: 220.04000
- Monoisotopic Mass: 220.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89000
- LogP: 2.72830
1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114885-1g |
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 95% | 1g |
$80 | 2023-02-17 | |
| Chemenu | CM114885-5g |
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 95% | 5g |
$235 | 2023-02-17 | |
| Chemenu | CM114885-5g |
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM114885-10g |
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 95% | 10g |
$960 | 2021-08-06 | |
| TRC | C612715-100mg |
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612715-500mg |
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 500mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C612715-1g |
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 1g |
$ 160.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00483-1G |
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone |
925142-81-0 | 1g |
¥2336.77 | 2023-11-10 | ||
| abcr | AB216658-1 g |
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone; 95% |
925142-81-0 | 1g |
€128.60 | 2022-03-04 | ||
| abcr | AB216658-5 g |
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone; 95% |
925142-81-0 | 5g |
€314.90 | 2022-03-04 |
1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone Suppliers
1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone
Professional Introduction to Compound with CAS No 925142-81-0 and Product Name: 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone
The compound with the CAS number 925142-81-0 and the product name 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a pyrazole core and a chlorophenyl substituent suggests a rich chemical space for modulating biological activity, making it a subject of intense research interest.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The pyrazole scaffold, known for its versatility and biological significance, has been extensively studied for its role in various pharmacological activities. The incorporation of a carbonyl group at the 4-position of the pyrazole ring, as seen in 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone, introduces additional functionalization possibilities, enhancing its utility in synthetic chemistry and pharmacological investigations.
The 3-Chlorophenyl moiety in the compound adds another layer of complexity, enabling further derivatization and exploration of its interactions with biological targets. Chlorophenyl groups are well-documented for their role in enhancing binding affinity and selectivity in drug molecules. This feature makes 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone a promising candidate for further development into potential drug candidates.
Recent studies have highlighted the importance of pyrazolylethanone derivatives in the development of anti-inflammatory, antimicrobial, and anticancer agents. The structural motif present in 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone aligns well with these trends, suggesting that it may exhibit similar pharmacological properties. Furthermore, the chloro substitution on the phenyl ring could potentially enhance metabolic stability and bioavailability, crucial factors in drug design.
The synthesis of 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with chloroacetyl chloride or related reagents. This stepwise approach allows for precise control over the molecular structure, enabling chemists to fine-tune properties such as solubility, reactivity, and biological activity.
In terms of applications, 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone has shown promise in preclinical studies as a lead compound for further medicinal chemistry optimization. Its ability to interact with various biological targets makes it a versatile tool for drug discovery. Researchers are particularly interested in exploring its potential as an inhibitor of enzymes involved in inflammatory pathways, given the growing body of evidence linking inflammation to numerous diseases.
The compound's structural features also make it an attractive candidate for developing kinase inhibitors. Kinases are key enzymes in many signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. By targeting these enzymes, compounds like 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone could potentially modulate disease progression and provide therapeutic benefits.
From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding interactions between 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone and biological targets. These studies have provided valuable insights into its mechanism of action and have guided further structural modifications. The integration of experimental data with computational modeling has become an indispensable tool in modern drug discovery, accelerating the development pipeline.
The future prospects for 1-1-(3-Chlorophenyl)-1H-pyrazol-4-ylethanone are promising, with ongoing research aimed at optimizing its pharmacokinetic properties and exploring new therapeutic indications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics. The combination of traditional synthetic chemistry with cutting-edge biotechnological approaches ensures that molecules such as this will remain at the forefront of pharmaceutical innovation.
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